hERG Potassium Channel Inhibition: Complete Loss of Activity Distinguishes Brucine N-oxide from Cardiotoxic Parent Alkaloids
In whole-cell patch-clamp recordings on HEK293 cells stably expressing hERG channels, brucine N-oxide exhibited complete loss of hERG tail current inhibition at concentrations where its parent compound brucine and the structural analog strychnine showed concentration-dependent blockade. Brucine inhibited hERG with an IC₅₀ of 44.18 µM, while strychnine showed an IC₅₀ of 25.9 µM; in contrast, both brucine N-oxide and strychnine N-oxide lost all measurable hERG channel activity, indicating that introduction of the oxygen atom to compensate for the N⁺ charge abolishes the cation–π interaction with residue Y652 in the hERG pore that mediates blockade by the parent amines [1].
| Evidence Dimension | hERG potassium channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Brucine N-oxide: no measurable inhibition (activity lost) on hERG tail current |
| Comparator Or Baseline | Brucine IC₅₀ = 44.18 µM; Strychnine IC₅₀ = 25.9 µM; Strychnine N-oxide also lost activity |
| Quantified Difference | Complete abrogation of hERG inhibitory activity (>2.3-fold margin versus brucine IC₅₀; actual difference cannot be bounded as BNO showed zero inhibition at tested concentrations) |
| Conditions | Whole-cell patch clamp, HEK293 cells stably expressing hERG channels, voltage-step protocol for IhERG tail current |
Why This Matters
hERG channel inhibition is a principal predictor of drug-induced QT prolongation and Torsades de Pointes; the complete absence of hERG activity for brucine N-oxide versus an IC₅₀ of 44.18 µM for brucine represents a binary cardiac safety differentiation that directly informs compound selection for any in vivo pharmacology program.
- [1] Yuan C, Luo Z, Zhou Y, Lei S, Xu C, Peng C, Li S, Li X, Zhu X, Gao T. Removal of hERG potassium channel affinity through introduction of an oxygen atom: Molecular insights from structure-activity relationships of strychnine and its analogs. Toxicol Appl Pharmacol. 2018;360:109-119. doi:10.1016/j.taap.2018.09.042 View Source
